molecular formula C5H6ClN3O B11918652 1-amino-3-chloro-1H-Pyrrole-2-carboxamide

1-amino-3-chloro-1H-Pyrrole-2-carboxamide

Cat. No.: B11918652
M. Wt: 159.57 g/mol
InChI Key: FACKHURUTROOFK-UHFFFAOYSA-N
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Description

1-Amino-3-chloro-1H-Pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H6ClN3O. This compound is part of the pyrrole family, which is known for its diverse biological and chemical properties. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1-amino-3-chloro-1H-Pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

1-Amino-3-chloro-1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include substituted pyrrole derivatives, which can have varied biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-amino-3-chloro-1H-Pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Amino-3-chloro-1H-Pyrrole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

1-amino-3-chloropyrrole-2-carboxamide

InChI

InChI=1S/C5H6ClN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)

InChI Key

FACKHURUTROOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1Cl)C(=O)N)N

Origin of Product

United States

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